molecular formula C16H14N2O2 B14692662 3-Hydroxy-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one CAS No. 25177-93-9

3-Hydroxy-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Cat. No.: B14692662
CAS No.: 25177-93-9
M. Wt: 266.29 g/mol
InChI Key: KNHIEESWXQZBEJ-UHFFFAOYSA-N
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Description

3-Hydroxy-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This compound, in particular, has unique structural features that contribute to its specific pharmacological profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one typically involves the condensation of an appropriate benzodiazepine precursor with a hydroxylating agent. One common method involves the use of methanesulfonic acid under reflux conditions in methanol to achieve the desired product . The reaction conditions are carefully controlled to ensure high yield and purity of the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent quality control measures. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Additionally, green chemistry protocols are often employed to minimize environmental impact and ensure sustainable production practices .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzodiazepines, which may exhibit different pharmacological activities. These derivatives are often explored for their potential therapeutic applications .

Scientific Research Applications

3-Hydroxy-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The molecular targets and pathways involved include the modulation of chloride ion channels, which results in hyperpolarization of neuronal membranes and decreased neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is unique due to its specific hydroxyl group, which contributes to its distinct pharmacokinetic and pharmacodynamic profile. This structural feature may result in different metabolic pathways and therapeutic effects compared to other benzodiazepines .

Properties

CAS No.

25177-93-9

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

3-hydroxy-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C16H14N2O2/c1-18-13-10-6-5-9-12(13)14(17-15(19)16(18)20)11-7-3-2-4-8-11/h2-10,15,19H,1H3

InChI Key

KNHIEESWXQZBEJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)O)C3=CC=CC=C3

solubility

>39.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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